Arsonous acid

Description

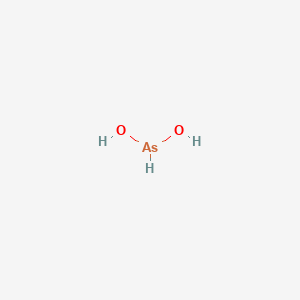

Structure

2D Structure

Properties

Molecular Formula |

AsH3O2 |

|---|---|

Molecular Weight |

109.944 g/mol |

IUPAC Name |

arsonous acid |

InChI |

InChI=1S/AsH3O2/c2-1-3/h1-3H |

InChI Key |

NRBZEAAIJMPAGL-UHFFFAOYSA-N |

SMILES |

O[AsH]O |

Canonical SMILES |

O[AsH]O |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Arsonous Acid and Its Analogues

Methodologies for Inorganic Arsonous Acid Preparation

The synthesis of inorganic this compound can be achieved through several key pathways, primarily involving hydrolysis and oxidation-reduction reactions.

Hydrolytic Pathways (e.g., from Arsenic Trioxide)

The most common method for preparing aqueous solutions of this compound is through the slow hydrolysis of arsenic trioxide (As₂O₃). nih.govwikipedia.org Arsenic trioxide, when dissolved in water, establishes an equilibrium to form arsenous acid. This reaction is foundational to understanding the aqueous chemistry of trivalent arsenic.

The dissolution of arsenic trioxide in water is a slow process, but it results in a solution containing As(OH)₃. nih.govwikipedia.org This solution is weakly acidic, with a pKa of 9.2. nih.govwikipedia.org The structure of arsenous acid in an aqueous solution is a pyramidal molecule with three hydroxyl groups attached to the arsenic atom. nih.gov

Oxidation-Reduction Routes

Oxidation-reduction reactions provide alternative pathways for the formation of this compound. One such method involves the reduction of arsenic acid (H₃AsO₄). For instance, arsenic acid can be reduced to arsenous acid. Conversely, arsenous acid can be oxidized to arsenic acid. A process for preparing arsenic acid involves reacting arsenous acid with water and a catalytic amount of nitric acid under oxygen pressure. researchgate.net The reduction of arsonic acids can also yield arsenoso compounds or arsonous acids, with the specific product depending on the reducing agent and reaction conditions. google.com

Another redox-related preparation involves the reaction of arsenic sulfide (B99878) waste with ferric sulfate (B86663) to produce arsenous acid, which can then be converted to arsenic trioxide. waikato.ac.nz In this process, arsenic sulfide is first leached and then reacted to generate arsenous acid, which precipitates from the solution upon cooling. waikato.ac.nz

Synthetic Routes to Organic this compound Derivatives

Organic derivatives of this compound, where one or more hydroxyl groups are replaced by an organic substituent, are synthesized through various methods, including diazotization for aryl derivatives and alkylation reactions for alkyl derivatives.

Arylthis compound Synthesis (e.g., Diazotization Methods)

Aromatic amines can be converted to arylarsonic acids, which are precursors to arylarsonous acids, through diazotization reactions. This process involves treating a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt. wikipedia.orgbritannica.com The resulting diazonium salt can then be reacted with a source of arsenic, often in the presence of a copper catalyst in what is known as the Sandmeyer reaction, to introduce the arsenic functionality onto the aromatic ring. wikipedia.orgredalyc.org The subsequent reduction of the arylarsonic acid can then yield the corresponding arylthis compound.

The general scheme for the synthesis of an arylarsonic acid via diazotization is as follows:

Diazotization: ArNH₂ + HNO₂ + HX → ArN₂⁺X⁻ + 2H₂O

Arsonation (Sandmeyer-type reaction): ArN₂⁺X⁻ + As(III) reagent → ArAsO(OH)₂ + N₂ + X⁻

Alkylation Reactions (e.g., Meyer Reaction)

The Meyer reaction is a historically significant method for the synthesis of alkylarsonic acids, which are the pentavalent analogues of alkylarsonous acids. taylorandfrancis.com This reaction involves the alkylation of an alkali metal arsenite with an alkyl halide. wikipedia.org For example, the reaction of arsenous acid with methyl iodide in the presence of a base such as sodium hydroxide (B78521) results in the formation of methylarsonic acid. taylorandfrancis.com In this reaction, the arsenic atom is alkylated, and its oxidation state increases from +3 to +5. taylorandfrancis.com

The general equation for the Meyer reaction can be represented as: As(OH)₃ + RI + NaOH → RAsO(OH)₂ + NaI + H₂O

This method provides a direct route to organoarsenic compounds with a carbon-arsenic bond.

Derivatization for Analytical or Structural Purposes

For the purpose of analysis, particularly in chromatography, this compound and its derivatives are often converted into more volatile or detectable forms through derivatization. Thiol-containing reagents are commonly employed for this purpose.

2,3-dimercaptopropanol (BAL) has been used as a derivatizing agent for arsenic compounds. encyclopedia.com BAL reacts with both trivalent and pentavalent arsenic species to form stable adducts that can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). encyclopedia.com It is important to note that BAL can reduce pentavalent arsenic species to the trivalent state during derivatization. encyclopedia.com

Other derivatizing agents include thioglycolates and dithiols. For instance, thioglycolic acid n-butyl ester has been utilized as a derivatizing reagent for the simultaneous analysis of various arsenic compounds in solid matrices using gas chromatography. These derivatization methods are crucial for the speciation and quantification of arsenic compounds in environmental and biological samples.

Interactive Data Table: Derivatizing Agents for this compound and its Analogues

| Derivatizing Agent | Analyte(s) | Analytical Technique(s) | Key Findings |

| 2,3-dimercaptopropanol (BAL) | Inorganic As(III), As(V), MMA, DMA | LC-MS/MS | Reduces pentavalent arsenic to trivalent state. Allows for total arsenic quantification. encyclopedia.com |

| Toluene-3,4-dithiol | Various organoarsenic compounds | UPLC-UV, LC-ion trap MS, GC-MS | Effective for the simultaneous analysis of seven arsenic compounds in chicken muscle. |

| Thioglycolic acid n-butyl ester | Dimethylarsinate, monomethylarsonate, inorganic arsenic | Supercritical fluid extraction coupled with gas chromatography | An effective derivatizing reagent for arsenic speciation in solid matrices. |

| Methyl- and ethylthioglycolate, 1,3-propane- and 1,5-pentanedithiol | DMA, MMA, arsenite, arsenate | GC-MS | Ethylthioglycolate was found to be the most efficient for the conversion of DMA and MMA. |

Reaction Mechanisms and Chemical Reactivity of Arsonous Acid Species

Fundamental Redox Transformations Involving Arsonous Acid

The arsenic center in this compound (As(III)) can be either oxidized to the pentavalent state (As(V)) or reduced to elemental arsenic (As(0)) or arsine (As(-III)). These transformations are critical in environmental arsenic cycling and its toxicological profile.

Oxidation Pathways (e.g., by Metal Ions, Oxidizing Agents)

The oxidation of arsenous acid to arsenic acid (H₃AsO₄) is a key process in arsenic remediation, as As(V) is generally less mobile and easier to remove from water. researchgate.net This transformation can be achieved by various oxidizing agents. Strong oxidants like ozone, chlorine, hypochlorite, and chlorine dioxide readily oxidize As(III). researchgate.net Hydrogen peroxide can also be used, though the reaction rate may be slower. researchgate.net

Metal ions can also facilitate the oxidation of this compound. For instance, arsenic acid can act as an oxidizing agent itself in acidic solutions. nih.gov The oxidation of elemental arsenic or arsenic trioxide with nitric acid yields arsenic pentoxide, which dissolves in water to form arsenic acid. nih.govenergysecurity.gov.uk Iron(III) is another metal ion capable of oxidizing arsenite. energysecurity.gov.uk

The standard reduction potential for the conversion of arsenic acid to arsenous acid in acidic solution is +0.56 V, indicating that arsenic acid is a moderate oxidizing agent. nih.gov

Reduction Processes

The reduction of arsenous acid (As(III)) can lead to the formation of elemental arsenic (As(0)) or arsine gas (AsH₃). These reduction processes are significant in both industrial applications and environmental chemistry.

In a study on the reductive removal of arsenic from acidic wastewater, a UV/formic acid process was shown to reduce both As(V) and As(III) to elemental arsenic (As(0)). acs.org The process involves the generation of hydrogen radicals (H•) which reduce As(III) to As(0) through stepwise dehydroxylation and disproportionation of intermediate arsenic species like As(II) and As(I). acs.org Another method involves the use of hypophosphite (H₂PO₂⁻) to reduce As(III) to elemental arsenic under acidic conditions. mdpi.com

The reduction of arsonic acids to their corresponding arsonous acids can be achieved using reducing agents like sulfur dioxide. energysecurity.gov.uk Furthermore, the reduction of organoarsenic compounds can be controlled to terminate at specific intermediate stages. energysecurity.gov.uk For example, reduction with zinc dust and hydrochloric acid can yield arsines. energysecurity.gov.uk

Ligand Exchange and Complexation Reactions

This compound readily engages in ligand exchange and complexation reactions, particularly with soft donor atoms like sulfur. This reactivity is central to its biological interactions and the design of chelating agents.

Interactions with Thiol-Containing Ligands

This compound and its trivalent arsenic relatives exhibit a strong affinity for thiol (-SH) groups, forming stable covalent bonds. mdpi.comresearchgate.net This interaction is a cornerstone of arsenic's biological activity and toxicity, as it can bind to cysteine residues in proteins. nih.gov

The reaction of arsenous acid with monothiols is generally weak, but it reacts readily with dithiols to form stable cyclic complexes due to the chelate effect. nih.gov For instance, arsenous acid reacts with a variety of lipophilic and hydrophilic thiols at room temperature to quantitatively produce trialkyl and triaryl trithioarsenites. tandfonline.comtandfonline.com The reaction involves the displacement of the hydroxyl groups on arsenous acid by the thiol groups. researchgate.net

The stability of these arsenic-thiol complexes is significant. For example, studies with glutathione (B108866) (GSH) and dihydrolipoic acid (DHLA) have shown the formation of moderately to highly stable complexes with arsenite. acs.org The interaction with dithiols like 2,3-dimercaptopropan-1-ol (British Anti-Lewisite, BAL) is particularly strong, leading to the formation of various complexes, including As(BAL), As(BAL)₂, and As₂(BAL)₃. acs.orgnih.gov

Quantum-mechanical calculations have confirmed the high binding capability of the thiol group towards As(III), showing a significant energetic advantage upon chelation. mdpi.com

Coordination with Metal Centers (e.g., Platinum Complexes)

This compound can act as a ligand, coordinating to metal centers. A notable example is its interaction with platinum(II) to form novel anticancer compounds known as arsenoplatins. nih.govscispace.com In these complexes, the arsenous acid moiety is directly coordinated to the platinum(II) center, creating a stable Pt-As bond. nih.govscispace.commdpi.com

Structural characterization of these arsenoplatins reveals a square planar geometry around the Pt(II) center and an unusual five-coordinate, trigonal bipyramidal geometry for the As(III) atom. nih.govscispace.commdpi.com In these structures, the arsenic atom exhibits both Lewis acid and Lewis base characteristics. nih.govscispace.com The Pt-As core in these complexes is stable in aqueous solution and can undergo ligand exchange reactions at the platinum center while retaining the core structure. nih.gov The synthesis of these compounds can be achieved by heating cisplatin (B142131) or K₂PtCl₄ with arsenic trioxide. nih.gov

Proton Transfer and Aqueous Equilibria Dynamics

This compound, with the formula As(OH)₃, is a weak acid that undergoes proton transfer in aqueous solutions. The dynamics of these equilibria are crucial for understanding its behavior and reactivity in various environments. In aqueous solutions, arsenous acid exists in equilibrium with its conjugate bases. The first dissociation step involves the loss of a proton to form the arsenite ion, H₂AsO₃⁻. researchgate.netlibretexts.org This equilibrium can be represented as:

As(OH)₃(aq) + H₂O(l) ⇌ H₃O⁺(aq) + H₂AsO₃⁻(aq)

The equilibrium constant for this reaction, known as the acid dissociation constant (Ka), is a measure of the acid's strength. At 25°C, the pKa for the first dissociation of arsenous acid is approximately 9.25. researchgate.net This value indicates that in neutral or acidic solutions, the predominant species is the undissociated arsenous acid molecule, As(OH)₃. As the pH increases, the equilibrium shifts towards the formation of the arsenite ion.

Further deprotonation to form HAsO₃²⁻ and AsO₃³⁻ can occur under more alkaline conditions, though these species are less significant in most natural waters. Molecular dynamics simulations suggest that the fully deprotonated AsO₃³⁻ species is not stable and readily protonates to HAsO₃²⁻, even in a basic environment. researchgate.net

The structure of arsenous acid in aqueous solution has been a subject of study, with evidence suggesting it exists as As(OH)₃ rather than H₃AsO₃. researchgate.net This is supported by spectroscopic data and molecular dynamics simulations, which show the arsenic atom bonded to three hydroxyl groups. researchgate.net These simulations also indicate that As(OH)₃ and its first deprotonated form, H₂AsO₃⁻, are stable in aqueous solution without undergoing spontaneous proton transfer with the surrounding water molecules over the simulation timescale. researchgate.net

The temperature has a significant effect on the aqueous equilibria of arsenous acid. Studies have shown that the pKa for the first dissociation decreases with increasing temperature. For instance, the pK₁ of arsenous acid has been observed to decrease from 9.25 at 25°C to 7.11 at 300°C. researchgate.net This shift indicates that arsenous acid becomes a stronger acid at higher temperatures.

Table 1: Temperature Dependence of the First Acid Dissociation Constant (pKₐ₁) of this compound researchgate.net

| Temperature (°C) | pKₐ₁ |

| 25 | 9.25 |

| 50 | 8.72 |

| 100 | 8.15 |

| 150 | 7.75 |

| 200 | 7.48 |

| 250 | 7.28 |

| 300 | 7.11 |

This table is based on data presented in scientific literature. The values represent the negative logarithm of the first acid dissociation constant.

Acid-Base Reactivity and Amphoteric Behavior

This compound exhibits amphoteric behavior, meaning it can act as both an acid and a base. research-solution.com This dual reactivity is a key characteristic of the compound.

As an acid, arsenous acid reacts with bases to form arsenite salts. For example, in the presence of a strong base like sodium hydroxide (B78521), it donates a proton to form sodium arsenite and water:

As(OH)₃(aq) + NaOH(aq) → NaAsO₂(aq) + 2H₂O(l)

The acidic nature of arsenous acid is attributed to its ability to donate a proton from one of its hydroxyl groups. libretexts.org The position of arsenic in the periodic table, as a metalloid, contributes to this behavior. Oxides of nonmetallic elements are typically acidic, while those of metallic elements are basic. libretexts.orgchemguide.co.uk Arsenic's intermediate position allows its oxide and corresponding acid to exhibit properties of both.

The amphoteric nature of arsenous acid is demonstrated by its reaction with strong acids. In a strongly acidic medium, the oxygen atoms of the hydroxyl groups can be protonated. This behavior is less pronounced than its acidic character but is significant in certain chemical reactions. For example, in the presence of a strong acid like hydrochloric acid, arsenous acid can accept a proton, although the resulting species is highly unstable.

The amphoterism of related arsenic compounds, like antimony trioxide, is well-documented. research-solution.com This property is crucial in various applications, such as in the separation of metal cations. libretexts.org The ability of an amphoteric oxide or hydroxide to dissolve in both acidic and basic solutions is a defining feature of its chemical behavior. libretexts.orgtutorchase.com

Reaction Kinetics and Mechanisms in Solution (e.g., Iodate-Arsenous Acid Reaction)

The reaction between iodate (B108269) (IO₃⁻) and arsenous acid (H₃AsO₃) is a classic example of a "clock reaction" and is well-studied for its complex kinetics and autocatalytic nature. acs.orgresearchgate.net This reaction is characterized by an induction period, after which there is a rapid formation of iodine (I₂), which can be visually detected with a starch indicator. adale.org

IO₃⁻(aq) + 3H₃AsO₃(aq) → I⁻(aq) + 3H₃AsO₄(aq)

IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

The iodine produced is then consumed by arsenous acid in the Roebuck reaction, regenerating iodide ions: aip.org

H₃AsO₃(aq) + I₂(aq) + H₂O(l) → H₃AsO₄(aq) + 2I⁻(aq) + 2H⁺(aq)

The kinetics of the iodate-arsenous acid reaction are highly dependent on the initial concentrations of the reactants and the pH of the solution. acs.orgresearchgate.net In a stoichiometric excess of iodate, the kinetic profile exhibits a sigmoidal shape, with a well-defined induction period. acs.org The length of this induction period is influenced by the initial reactant concentrations. acs.orgresearchgate.net

A simplified kinetic model for this reaction includes the direct reaction between iodic acid and arsenous acid, the Dushman reaction, the Roebuck reaction, and several rapid equilibria. acs.org This model can successfully fit the experimental data obtained under strongly acidic conditions. acs.orgresearchgate.net

Table 2: Key Reactions in the Iodate-Arsenous Acid System acs.orgaip.orgpsu.edu

| Reaction Name | Reactants | Products | Significance |

| Initial Reaction | IO₃⁻ + H₃AsO₃ | I⁻ + H₃AsO₄ | Initiates the production of the autocatalyst (I⁻). acs.org |

| Dushman Reaction | IO₃⁻ + I⁻ + H⁺ | I₂ + H₂O | Rapidly produces iodine. aip.orgpsu.edu |

| Roebuck Reaction | H₃AsO₃ + I₂ + H₂O | H₃AsO₄ + I⁻ + H⁺ | Consumes iodine and regenerates the autocatalyst (I⁻). aip.org |

This table summarizes the principal reactions involved in the iodate-arsenous acid clock reaction.

Photochemical and Radiolytic Transformations

This compound can undergo transformations when exposed to ultraviolet (UV) light or ionizing radiation. These processes are significant in the context of environmental arsenic cycling and water treatment technologies.

Photochemical Transformations:

The photochemical oxidation of arsenite (As(III)), the conjugate base of arsenous acid, to arsenate (As(V)) can be induced by UV light, particularly in the presence of photosensitizers like iron(III) ions. scispace.comnih.gov In acidic aqueous solutions, the photolysis of Fe(III)-hydroxide complexes generates highly reactive hydroxyl radicals (•OH). psu.eduresearchgate.net These radicals are powerful oxidizing agents that can efficiently oxidize As(III) to As(V).

At low concentrations of arsenite, the primary mechanism for its photooxidation in the presence of Fe(III) is through the action of these hydroxyl radicals. nih.gov However, at higher arsenite concentrations, photoactive Fe(III)-As(III) complexes can form. scispace.comnih.gov The photolysis of these complexes also leads to the oxidation of As(III). scispace.com

The photochemical transformation of As(III) can also lead to the formation of solid phases. For instance, during the photolysis of As(III) in the presence of Fe(III) ions, a white colloid of ferric arsenate (FeAsO₄) can be formed. scispace.comnih.gov

Radiolytic Transformations:

Pulse radiolysis studies of aqueous arsenous acid solutions have provided insights into the formation of transient arsenic species. The reaction of arsenous acid with hydroxyl radicals (•OH), which are generated during the radiolysis of water, produces an intermediate As(IV) species. psu.edu This As(IV) species is unstable and can subsequently undergo further reactions.

Similarly, the reaction of hydrated electrons (e⁻aq), another product of water radiolysis, with arsenate (As(V)) can also lead to the formation of As(IV). researchgate.net The characterization of these transient species is crucial for understanding the detailed mechanism of arsenic transformations under irradiating conditions.

These photochemical and radiolytic processes are relevant for the development of advanced oxidation processes for the removal of arsenic from contaminated water. By converting the more mobile and toxic As(III) to the less mobile and less toxic As(V), its removal through precipitation or adsorption can be enhanced. diva-portal.org

Environmental Speciation and Biogeochemical Cycling of Arsonous Acid

Speciation Dynamics in Aquatic and Terrestrial Systems

Arsonous acid, the trivalent form of inorganic arsenic, is a prominent species in many environmental settings, particularly under reducing conditions. mdpi.comcdc.gov Its chemical form, or speciation, is critical as it influences its solubility, mobility, and bioavailability. mdpi.comuw.edu.pl In aquatic systems, the speciation of this compound is largely dependent on pH. uw.edu.plresearchgate.net As a weak acid with a pKa of 9.23, it primarily exists as the neutral molecule, As(OH)₃, in most natural waters with a pH below 9. uw.edu.plresearchgate.netresearchgate.net Above this pH, it begins to dissociate into its anionic forms, such as H₂AsO₃⁻. researchgate.netmdpi.com

In terrestrial systems, the speciation of this compound is influenced by the properties of the soil and sediment. researchgate.net In flooded soils or sediments where anaerobic conditions prevail, arsenite is often the dominant form of arsenic. bohrium.com The speciation in these environments is also closely linked to the presence of other elements, particularly iron and sulfur. researchgate.net Under sulfidic conditions, which can occur in highly reducing environments, thioarsenite species may form, significantly altering the mobility and partitioning of arsenic. researchgate.net

The dynamic nature of environmental systems means that the speciation of this compound is not static. For instance, in private drinking water wells in Eastern Wisconsin, As(III) was found to be the dominant species, and its concentration could fluctuate with water usage. researchgate.netmdpi.com This highlights the importance of understanding the local hydrogeochemical conditions in determining the prevailing arsenic species.

Biogeochemical Interconversion Processes

The transformation between different arsenic species is a key feature of its biogeochemical cycle, with microorganisms playing a central role. tandfonline.comlidsen.comresearchgate.net These transformations include methylation, demethylation, and redox conversions, which significantly impact the environmental behavior of this compound.

Demethylation, the conversion of methylated arsenic species back to inorganic forms, is also a crucial part of the arsenic cycle. nih.govethz.ch This process can be influenced by the chemical environment. For instance, in acidic media, the use of certain reducing agents can lead to the demethylation of methylated arsenic species. acs.org The presence of different acids, such as hydrochloric acid, perchloric acid, and sulfuric acid, can affect the degree of demethylation. acs.org

Microorganisms are fundamental drivers of arsenic's biogeochemical cycle, capable of transforming arsenic species under a wide range of environmental conditions. tandfonline.comresearchgate.net These transformations can be part of their metabolic processes, either for energy generation or as a detoxification mechanism. tandfonline.com

In anaerobic environments, some bacteria can use arsenate (As(V)) as a terminal electron acceptor in their respiration, reducing it to the more mobile and toxic arsenite (this compound). tandfonline.commdpi.com Conversely, other bacteria can oxidize arsenite to arsenate, a process that can occur under both aerobic and anaerobic conditions, using oxygen or nitrate (B79036) as the electron acceptor, respectively. frontiersin.orgmdpi.com These microbial redox transformations are critical in controlling the speciation and mobility of arsenic in environments like paddy soils and contaminated aquifers. researchgate.netbohrium.com

The interplay between different microbial groups, such as iron-reducing and sulfate-reducing bacteria, also influences arsenic transformations. frontiersin.orgmdpi.com For example, the reduction of iron oxides by bacteria can lead to the release of adsorbed arsenic, while the production of sulfide (B99878) by sulfate-reducing bacteria can lead to the precipitation of arsenic sulfides, effectively immobilizing it. bohrium.comfrontiersin.org

Adsorption and Desorption Mechanisms on Environmental Surfaces

The mobility of this compound in both aquatic and terrestrial systems is significantly controlled by its adsorption to and desorption from the surfaces of minerals and organic matter. mdpi.comscielo.br Iron and manganese oxides, as well as clay minerals, are key environmental sorbents for this compound. mdpi.comresearchgate.net

The adsorption of arsenite onto iron oxides, such as goethite and ferrihydrite, is a well-documented process. acs.org Unlike its methylated counterparts, methylthis compound (MMAsIII) and dimethylarsinous acid (DMAsIII), which show little to no retention, inorganic arsenite (iAsIII) is strongly adsorbed to these iron oxides across a wide pH range. acs.org The mechanism of adsorption is often through the formation of inner-sphere complexes, where the arsenite molecule directly binds to the mineral surface. uaar.edu.pk

Desorption, the release of adsorbed arsenite back into the solution, can be triggered by changes in environmental conditions. mdpi.com For example, an increase in pH can lead to increased competition from hydroxide (B78521) ions for adsorption sites, promoting the desorption of arsenite. mdpi.com The presence of other anions, such as phosphate (B84403) and bicarbonate, can also compete with arsenite for adsorption sites, leading to its release. mdpi.comacs.org Studies have shown that phosphate is more effective than sulfate (B86663) in desorbing arsenic from iron oxides. acs.org

The following table presents data on the adsorption of different arsenic species on goethite:

| Arsenic Species | Adsorption on Goethite (pH 3-11) |

|---|---|

| Arsenite (iAsIII) | Strongly adsorbed |

| Methylthis compound (MMAsIII) | Not appreciably retained |

| Dimethylarsinous acid (DMAsIII) | Not appreciably retained |

| Arsenate (iAsV) | High adsorption affinity (pH 3-10) |

| Methylarsonic acid (MMAsV) | High adsorption affinity (pH 3-10) |

| Dimethylarsinic acid (DMAsV) | Adsorbed only at pH < 7 |

This table is based on findings from a study on the adsorption behavior of various arsenic compounds on iron oxides. acs.org

Influence of Environmental Parameters on this compound Transformation (e.g., pH, Redox Potential)

The transformation and fate of this compound are highly sensitive to key environmental parameters, most notably pH and redox potential (Eh). colab.wsscispace.com These factors directly influence arsenic's speciation, solubility, and interaction with solid phases. colab.wsescholarship.org

pH: The pH of the surrounding environment affects the surface charge of minerals and the ionic form of this compound, thereby controlling its adsorption and desorption. mdpi.com Generally, acidic to weakly alkaline conditions favor the adsorption of arsenite. mdpi.com As pH increases, the surface of many minerals becomes more negatively charged, and the competition with hydroxide ions for binding sites intensifies, which can lead to decreased adsorption and increased mobility of arsenite. mdpi.com

Redox Potential (Eh): The redox potential is a measure of the tendency of an environment to promote oxidation or reduction reactions. It is a critical factor in determining the oxidation state of arsenic. colab.wsuni-hohenheim.de In oxidizing environments (high Eh), arsenate (As(V)) is the thermodynamically stable form, while in reducing environments (low Eh), arsenite (As(III)) predominates. duke.edueuropa.eu Changes in redox status can lead to the transformation of one species to another. For example, the flooding of a soil can create reducing conditions, leading to the reduction of arsenate to the more mobile arsenite. bohrium.com

Research on contaminated soil has shown that at high redox levels (200-500 mV), arsenic solubility is low, and As(V) is the main species in solution. colab.wsscispace.com However, under moderately reduced conditions (0-100 mV), the dissolution of iron oxyhydroxides can release adsorbed arsenic. colab.wsscispace.com At even lower redox potentials (-200 mV), a significant increase in soluble arsenic is observed, primarily as As(III). colab.wsscispace.com

The following table summarizes the general effect of pH and redox potential on arsenic speciation and solubility based on a study of contaminated soil:

| Redox Potential (Eh) | pH Effect | Dominant Arsenic Species in Solution | Solubility |

|---|---|---|---|

| High (200-500 mV) | Alkaline pH can increase solubility | As(V) (65-98%) | Low |

| Moderately Reduced (0-100 mV) | Controlled by iron oxyhydroxide dissolution | As(V) released and reduced to As(III) | Increasing |

| Reduced (-200 mV) | - | As(III) | High (13-fold increase compared to 500 mV) |

This table is based on findings from a study on the influence of redox potential and pH on arsenic speciation and solubility in a contaminated soil. colab.wsscispace.com

Advanced Analytical Methodologies for Arsonous Acid Speciation and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental component in the analysis of arsenic species, enabling the physical separation of arsonous acid from other inorganic and organic arsenic compounds prior to detection. The choice of chromatographic method is critical and depends on the sample matrix and the specific analytical objectives.

High-Performance Liquid Chromatography (HPLC) Coupled Systems (e.g., HPLC-ICP-MS, HPLC-HGAAS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating different arsenic forms in various samples. psu.eduuni-due.de When coupled with highly sensitive detectors, it provides a powerful tool for this compound analysis.

HPLC-ICP-MS (Inductively Coupled Plasma Mass Spectrometry): This hyphenated technique is considered the gold standard for arsenic speciation due to its exceptional sensitivity and specificity. uw.edu.pl HPLC separates the arsenic species, which are then introduced into an ICP-MS system for elemental detection at very low concentrations, often at the sub-µg/L level. uw.edu.plepa.gov The method has been successfully applied to determine this compound along with other arsenic compounds in diverse matrices such as animal feed, beverages, and urine. nih.govnih.govnih.gov For instance, a method using a Hamilton PRX-100 anion-exchange column with a pH 8.5 phosphate (B84403) buffer mobile phase allowed for the separation of arsenous acid, which eluted at 2.75 minutes. nih.gov Another study achieved the separation of seven arsenic species, including this compound, in under 20 minutes using a gradient elution with a mobile phase containing tetrabutylammonium (B224687) hydroxide (B78521) and trifluoroacetic acid. nih.gov The development of Ultra-High Performance Liquid Chromatography (UHPLC) coupled with ICP-MS has further improved analysis time, achieving separation of key arsenic species, including arsenous acid, within 5 minutes. taylorfrancis.com

HPLC-HGAAS (Hydride Generation Atomic Absorption Spectrometry): This technique combines the separation power of HPLC with the sensitivity of HGAAS for arsenic detection. iaea.org After separation on the HPLC column, the arsenic species are converted to volatile hydrides, which are then introduced into an atomic absorption spectrometer for quantification. iaea.orgnih.gov This method has been effectively used for the speciation of arsenite (the anionic form of this compound), arsenate, monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). iaea.orgnih.gov A detection system utilizing on-line microwave digestion and HGAAS has been shown to achieve detection limits of approximately 10 ng/ml for arsenite. nih.gov

Table 1: HPLC Methods for this compound Speciation

| Technique | Column Type | Mobile Phase | Detection Limit (this compound) | Reference |

|---|---|---|---|---|

| HPLC-ICP-MS | Hamilton PRX-100 Anion-Exchange | pH 8.5 K2HPO4/KH2PO4 buffer | Not specified | nih.gov |

| HPLC-ICP-MS | Anion Exchange | pH 9.0 phosphate buffer and ammonium (B1175870) nitrate (B79036) salt | Not specified | nih.gov |

| HPLC-ICP-MS | Ion-Pair Reversed Phase | 8% methanol (B129727) and 92% aqueous tetrabutylammonium hydroxide (4 mM, pH 6.25) followed by 92% trifluoroacetic acid aqueous solution (0.1%, pH 2.0) | <1.7 µg of As kg-1 | nih.gov |

| HPLC-HGAAS | Anion Exchange | Not specified | ~10 ng/ml | nih.gov |

| UHPLC-ICP-MS | Not specified | 8.5 mM of NH4H2PO4 and NH4NO3 (1:1) at pH 6.0 | 0.3-0.5 µg/L | taylorfrancis.com |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another separation technique utilized for arsenic speciation, particularly for volatile or derivatized arsenic compounds. psu.edu For the analysis of non-volatile species like this compound, a derivatization step is typically required to convert them into volatile forms suitable for GC analysis. nih.govresearchgate.net

One study detailed a method for the determination of 2-chlorovinylthis compound (CVAA), a metabolite of the chemical warfare agent lewisite, in urine. nih.govepa.gov This method involved a dispersive derivatization liquid-liquid microextraction followed by GC-MS analysis. nih.govepa.gov Ethanedithiol was used as the derivatizing agent. nih.govepa.gov This approach achieved low detection limits of 0.015 and 0.30 μg L⁻¹ in selected-ion monitoring (SIM) and scanning modes, respectively. nih.govepa.gov Multidimensional gas chromatography (GCxGC) has also been explored for its enhanced separation power in complex samples. chromatographyonline.com

Ion Exchange Chromatography

Ion Exchange Chromatography (IEC) is a widely used HPLC technique for separating ionic arsenic species based on their charge. psu.edu Anion exchange chromatography is particularly effective for separating arsenous acid (which exists as the arsenite anion at appropriate pH) from other anionic arsenic species like arsenate, MMA, and DMA. nih.govnih.govnih.gov

In one application, a Hamilton PRP-X100 anion-exchange column was used with an aqueous ammonium dihydrogen phosphate solution as the mobile phase. nih.gov By optimizing the pH, seven of eight arsenic compounds were separated within 16 minutes, although arsenous acid co-eluted with another compound under these specific conditions. nih.gov Another method successfully separated six arsenic species, including arsenous acid, in human urine using an anion exchange column with a mobile phase consisting of a phosphate buffer and ammonium nitrate salt at pH 9.0. nih.gov This method was specifically designed to overcome challenges in separating arsenobetaine (B179536) and arsenous acid. nih.gov Low-pressure ion exchange chromatography using mini-columns has also been developed for rapid screening of inorganic and organic arsenic forms. uw.edu.pl

Spectroscopic Detection and Characterization Methods

Spectroscopic techniques are indispensable for both the quantification and the structural elucidation of this compound, providing information on its elemental composition, oxidation state, and local chemical environment.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., ICP-MS, Electrospray MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the identification and quantification of compounds.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): As mentioned in the HPLC section, ICP-MS is a highly sensitive elemental detection method. epa.gov It is capable of determining sub-µg/L concentrations of elements in various samples. epa.gov When coupled with a separation technique like HPLC, it provides robust speciation analysis for arsenic, including this compound. uw.edu.plnih.govnih.govnih.govcdc.govresearchgate.net The technique is based on ionizing the sample in an inductively coupled plasma and then using a mass spectrometer to separate and quantify the ions. cdc.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, including arsenic compounds and their complexes. researchgate.netresearchgate.net It can be used for direct infusion analysis or coupled with liquid chromatography (LC-ESI-MS). nih.govresearchgate.net In one study, LC-ESI-MS was used to investigate the interaction between 2-chlorovinylthis compound and cysteine. nih.govepa.gov Another study used HPLC-ESI-MS/MS to identify As-(3-amino-4-hydroxyphenyl)this compound as a degradation product of neosalvarsan. researchgate.net While powerful for molecular identification, ESI-MS can face challenges with the analysis of inorganic arsenic species like arsenous acid due to difficulties in retaining them on certain columns and ionization suppression from salts in the mobile phase. researchgate.netnih.gov

Table 2: Mass Spectrometry Techniques for this compound Analysis

| Technique | Ionization Source | Key Application | Findings/Detection Limits | Reference |

|---|---|---|---|---|

| GC-MS | Electron Impact (EI) | Determination of 2-chlorovinylthis compound in urine after derivatization. | LODs of 0.015 μg L⁻¹ (SIM) and 0.30 μg L⁻¹ (scan). | nih.govepa.gov |

| LC-ESI-MS | Electrospray Ionization | Investigation of interactions between this compound derivatives and thiols. | Qualitative analysis of interactions. | nih.govepa.gov |

| HPLC-ESI-MS/MS | Electrospray Ionization | Identification of As-(3-amino-4-hydroxyphenyl)this compound. | Structural elucidation of degradation products. | researchgate.net |

| HPLC-ICP-MS | Inductively Coupled Plasma | Speciation of this compound in various matrices. | Detection limits in the sub-µg/L to ng/mL range. | nih.govnih.govnih.govtaylorfrancis.com |

X-ray Absorption Spectroscopy (XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique that provides information about the local atomic structure and chemical state of a specific element within a sample. uq.edu.aumsu.ru It is particularly valuable for in-situ analysis of solid-phase samples with minimal preparation. uq.edu.aunih.gov XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). uq.edu.aumsu.ru

X-ray Absorption Near-Edge Structure (XANES): XANES, also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), focuses on the absorption edge region. The energy position of the absorption edge is sensitive to the oxidation state of the absorbing atom. uq.edu.au This allows for the clear differentiation between As(III) compounds, such as this compound, and As(V) compounds. msu.runih.gov XANES spectra of As(III) compounds exhibit white line energies in the range of 11870.0-11871.7 eV, which is distinctly lower than that of As(V) species (11872.6-11875.3 eV). msu.runih.gov This technique has been used to assess arsenic speciation in a variety of solid samples, including mine tailings and foods. nih.gov A challenge in analyzing samples containing reduced arsenic species like As(III) is their potential for photo-oxidation to As(V) when exposed to the X-ray beam. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region extends from about 100 eV to 1000 eV above the absorption edge and contains information about the local atomic environment of the absorbing atom, including coordination numbers and bond lengths. mat-cs.combeilstein-journals.orgwikipedia.org By analyzing the EXAFS spectrum, it is possible to determine the type and distance of atoms neighboring the arsenic atom. beilstein-journals.org For example, EXAFS analysis of fluid inclusions has shown that As(OH)₃ is the dominant aqueous As(III) species at 100 °C, with a coordination number of 3.0 ± 0.2 and an As-O bond length of 1.76 ± 0.01 Å. researchgate.net This provides direct structural information about the form of this compound in specific environments.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used analytical technique that measures the absorption of ultraviolet (UV) and visible light by a substance in a solution. denovix.comtechnologynetworks.com The principle is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light, the concentration of the absorbing species, and the path length of the light through the sample. denovix.com This method is valued for its speed, simplicity, and non-destructive nature. denovix.com

In the analysis of this compound, UV-Vis spectrophotometry is often employed as a detection method following a separation or reaction step. For instance, colorimetric methods have been developed where the reaction of As(III) with specific reagents produces a colored product. The intensity of this color, which is proportional to the As(III) concentration, is then measured using a UV-Vis spectrophotometer. rsc.org One such method involves the use of silver nanoparticles, where the presence of As(III) induces a color change from blue to purple, with the rate of change being proportional to the arsenic concentration. rsc.org

While direct UV-Vis analysis of some compounds like phytic acid is not possible due to lack of absorbance in the UV-Vis range, colorimetric analysis can be adapted for quantification. core.ac.uk The technique is used across various fields for quantifying biomolecules, organic compounds, and inorganic metals. denovix.com Modern instruments can analyze microvolume samples, making them suitable for applications with limited sample availability. denovix.com

Table 1: Comparison of Vibrational and UV-Vis Spectroscopic Methods for this compound Analysis

| Feature | FTIR Spectroscopy | Raman Spectroscopy | UV-Vis Spectrophotometry |

| Principle | Measures absorption of infrared light due to molecular vibrations. thermofisher.com | Measures inelastic scattering of monochromatic light due to molecular vibrations. thermofisher.com | Measures absorption of UV and visible light by a substance in solution. technologynetworks.com |

| Primary Information | Molecular functional groups, especially hetero-nuclear bonds (e.g., C=O, O-H). sapub.org | Molecular structure and backbone, especially homo-nuclear bonds (e.g., C-C). mt.comsapub.org | Concentration of an analyte in solution. denovix.com |

| Sample Type | Solids, liquids, gases. sci-hub.se | Solids, liquids (especially aqueous solutions). mt.comsapub.org | Liquid solutions. denovix.com |

| Key Advantage | Highly specific chemical information. mt.com | Minimal interference from water; non-destructive. sci-hub.sesapub.org | Fast, simple, and quantitative. denovix.com |

| Key Limitation | Strong interference from water. sapub.org | Potential for sample fluorescence; some compounds are not Raman active. mt.com | Lower sensitivity and selectivity compared to other methods; can be influenced by stray light. denovix.com |

Electrochemical Approaches

Electrochemical methods offer a powerful alternative for the detection and quantification of this compound, providing high sensitivity, portability, and cost-effectiveness. mdpi.com These techniques are based on measuring the electrical response (e.g., current or potential) of an electrochemical cell containing the analyte.

Several electrochemical techniques have been applied to arsenic analysis, including:

Anodic Stripping Voltammetry (ASV) : This is a highly sensitive technique for trace metal analysis. It involves a two-step process: a deposition step where As(III) is reduced to elemental arsenic (As(0)) and preconcentrated onto the working electrode surface, followed by a stripping step where the deposited arsenic is oxidized back to As(III) or As(V), generating a current signal proportional to its concentration. rsc.org

Cyclic Voltammetry (CV) : Used to study the electrochemical properties of a system and to characterize modified electrodes. nih.gov

Linear Sweep Anodic Stripping Voltammetry (LSASV) and Square Wave Anodic Stripping Voltammetry (SWASV) : These are variations of ASV that offer improved sensitivity and resolution. nih.govmdpi.comacs.org

The choice of electrode material is crucial for the performance of electrochemical sensors. While mercury electrodes were historically used, concerns over toxicity have led to the development of alternative electrode materials, including gold, platinum, and various nanomaterials. acs.orggoogle.com For example, modifying a screen-printed carbon electrode with silica (B1680970) nanoparticles has been shown to create a sensor for As(III) with a detection limit of 6.2 µg/L. nih.gov Similarly, gold nanotextured electrodes have been developed for ultrasensitive detection using SWASV. acs.org Despite these advances, challenges such as interference from other metals (e.g., copper) and ensuring reproducibility in real water samples remain. nih.govrsc.org

Table 2: Performance of Selected Electrochemical Methods for this compound (As(III)) Detection

| Electrochemical Technique | Electrode System | Linear Range | Limit of Detection (LOD) | Reference |

| Linear Sweep Anodic Stripping Voltammetry (LSASV) | Silica Nanoparticles-Modified Screen-Printed Carbon Electrode (SiNPs/SPCE) | 5 - 30 µg/L | 6.2 µg/L | nih.gov |

| Square Wave Anodic Stripping Voltammetry (SWASV) | Gold Nanotextured Electrode (Au/GNE) | Not Specified | Sub-ppb levels achievable | rsc.orgacs.org |

| Square Wave Anodic Stripping Voltammetry (SWASV) | Gold-Platinum Nanoparticle Modified Screen-Printed Carbon Electrode (Au-PtNPs/SPCE) | 33 - 200 nM | Not Specified | mdpi.com |

Sample Preparation and Preservation for Speciation Analysis

The reliability of arsenic speciation analysis is highly dependent on proper sample collection, preparation, and storage procedures to prevent interconversion between arsenic species. diva-portal.orgscirp.org The stability of this compound in a sample can be affected by factors such as temperature, light exposure, pH, microbial activity, and the presence of other substances like iron. diva-portal.org

For aqueous samples, common preservation strategies include:

Filtration : Using a 0.45 µm filter to remove microorganisms and particulate matter that can adsorb or transform arsenic species. diva-portal.org

Refrigeration : Storing samples at low temperatures (e.g., ≤6°C or 4°C) helps to slow down chemical reactions and microbial activity. eurofinsus.commdpi.com However, freezing (-20°C) has been reported to be a poor storage temperature for some sample types. diva-portal.org

Acidification : Adding an acid, such as hydrochloric acid (HCl) or acetic acid, can help to stabilize arsenic species by preventing the precipitation of metal hydroxides (like iron) that can adsorb arsenic and by inhibiting microbial growth. diva-portal.orgmdpi.com

Use of Chelating Agents : Disodium ethylenediaminetetraacetic acid (EDTA) is often used, sometimes in combination with acetic acid, to complex with metals like iron, preventing them from oxidizing As(III). eurofinsus.commdpi.com

The choice of preservative can also depend on the analytical technique to be used. For instance, HCl is often preferred for methods involving hydride generation, while an EDTA-acetic acid mixture is suitable for chromatographic techniques. mdpi.com For biological samples like urine, storage at 4°C or -20°C without additives has been found suitable for up to two months. oup.com It is often recommended to analyze samples as soon as possible after collection, ideally using fresh, wet samples to get results that are closer to the original state. tandfonline.com

Quality Assurance and Method Validation in this compound Analysis

To ensure the reliability and accuracy of analytical data, rigorous quality assurance (QA) and method validation procedures are essential. scirp.orgiaea.org Method validation involves systematically evaluating an analytical method to confirm that it is suitable for its intended purpose. spectroscopyonline.com

Key parameters evaluated during method validation for arsenic speciation analysis include:

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. spectroscopyonline.com

Accuracy : The closeness of the measured value to the true value, often assessed by analyzing certified reference materials (CRMs) or through recovery studies on fortified samples. spectroscopyonline.comnih.gov

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). spectroscopyonline.com

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected by the method. spectroscopyonline.com

Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. spectroscopyonline.comnih.gov

Specificity : The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. spectroscopyonline.com

System Suitability : A test to ensure that the analytical system is performing correctly at the time of analysis. spectroscopyonline.com

The use of Certified Reference Materials (CRMs) is a common way to verify the accuracy of a speciation procedure. iaea.org However, the lack of CRMs for arsenic speciation in some complex matrices can be a challenge. spectroscopyonline.com In such cases, mass balance calculations, which compare the sum of all detected arsenic species to the total arsenic concentration, can serve as a quality control measure. spectroscopyonline.com

Theoretical and Computational Chemistry Approaches to Arsonous Acid

Quantum Mechanical Studies (e.g., DFT, Ab Initio Calculations)

Quantum mechanical methods are fundamental to understanding the intrinsic properties of the arsonous acid molecule. Techniques like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular structures, electronic properties, and reaction energetics with high accuracy. acs.org

Quantum chemical studies have determined that this compound adopts a pyramidal geometry with C₃ᵥ symmetry, featuring an arsenic atom at the apex bonded to three hydroxyl (-OH) groups. A key feature of its electronic structure is the lone pair of electrons on the arsenic atom, which significantly influences the molecule's shape and chemical behavior.

The nature of the chemical bonds within H₃AsO₃ has been analyzed in detail. The arsenic-oxygen (As-O) bonds are covalent with a significant ionic character due to the electronegativity difference between the two atoms. Computational methods like Natural Bond Orbital (NBO) analysis are employed to examine charge distribution and orbital interactions. numberanalytics.com These analyses confirm a partial positive charge on the arsenic atom and partial negative charges on the oxygen atoms. The highest occupied molecular orbital (HOMO) is typically associated with the arsenic lone pair, making it a target for electrophilic attack, while the lowest unoccupied molecular orbital (LUMO) is generally linked to the As-O antibonding orbitals. The HOMO-LUMO gap is a critical parameter for assessing the molecule's reactivity. mdpi.com DFT calculations have also been used to study the interaction of this compound with other molecules, such as the physisorption on a cellulose (B213188) biopolymer, where hydrogen bonding plays a crucial role. researchgate.netresearchgate.net

Table 1: Calculated Structural Parameters of this compound The following table presents typical bond lengths and angles for this compound as determined by DFT calculations. Actual values may vary slightly depending on the level of theory and basis set used.

| Parameter | Value |

| As-O Bond Length | ~1.78 Å |

| O-H Bond Length | ~0.97 Å |

| O-As-O Bond Angle | ~97° |

| As-O-H Bond Angle | ~113° |

Transition state theory (TST) provides a framework for understanding reaction rates by examining the properties of the transition state, an unstable intermediate species formed during a chemical reaction. libretexts.orgpressbooks.pubwikipedia.org When combined with quantum mechanical calculations, TST allows for the detailed study of reaction pathways and the calculation of activation energies. libretexts.orgethz.ch

This approach has been vital in exploring the reaction energetics of this compound, particularly its oxidation to arsenic acid (H₃AsO₄) and its methylation. acs.org DFT calculations can map the potential energy surface for these reactions, identifying the structures of reactants, products, and the high-energy transition states that connect them. acs.orgsioc-journal.cn For instance, computational studies on the complexation of As(III) have shown that a carboxylate group can displace a hydroxyl group in As(OH)₃ to bind directly to the arsenic atom. mdpi.comresearchgate.net By calculating the energy barrier (activation energy), researchers can predict the feasibility and rate of a reaction, providing crucial insights into the environmental fate and toxic mechanisms of arsenicals. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations allow scientists to observe the time-dependent behavior of molecules, providing a dynamic picture of processes like solvation and interfacial interactions.

In aqueous environments, this compound is surrounded by water molecules. Born-Oppenheimer molecular dynamics (BOMD) and Car-Parrinello molecular dynamics (CPMD) simulations have been used to study the solvation of H₃AsO₃. researchgate.netrsc.orgresearchgate.net These simulations show that the hydroxyl groups of this compound participate in a complex and dynamic network of hydrogen bonds with surrounding water molecules, acting as both donors and acceptors. rsc.org

The structure of water around the solute can be characterized by the radial distribution function (RDF), which reveals the probability of finding a water molecule at a specific distance from the arsenic atom or its hydroxyl groups. Simulations indicate that H₃AsO₃ has a distinct hydration pattern, and its deprotonated forms, H₂AsO₃⁻ and HAsO₃²⁻, show stable hydration structures under relevant pH conditions. researchgate.net Understanding these solvation shells is essential for explaining the solubility and transport properties of arsenous acid in water. researchgate.netrsc.org

The mobility of this compound in the environment is largely controlled by its adsorption onto mineral surfaces. Classical MD simulations are used to investigate the molecular-level interactions between this compound and interfaces, such as magnetite (an iron oxide) and clay minerals like kaolinite. acs.orgchemrxiv.org

These simulations provide mechanistic insights into how this compound binds to surfaces. For example, studies on the magnetite (311) surface show that the dominant interactions involve the formation of bonds between the oxygen atoms of this compound and the iron atoms of the magnetite, as well as between the hydrogen atoms of this compound and the oxygen atoms of the mineral surface. acs.org MD simulations can distinguish between inner-sphere complexes (direct chemical bonding to the surface) and outer-sphere complexes (interaction mediated by water molecules). This detailed understanding of adsorption mechanisms is critical for developing effective adsorbents for arsenic removal from water. acs.orgrsc.orgmdpi.com

Modeling of Speciation Equilibria and Redox Potentials

The chemical form, or speciation, of arsenic dictates its toxicity and mobility. Thermodynamic models are used to predict which arsenic species will be dominant under varying environmental conditions of pH and redox potential (Eh). escholarship.orggeoscienceworld.org

This compound is a weak acid that deprotonates in stages as pH increases. The neutral species, H₃AsO₃, is dominant in acidic to neutral waters. geoscienceworld.orgresearchgate.net

Table 2: Acid Dissociation Constants (pKa) of this compound at 25°C

| Equilibrium Reaction | pKa |

| H₃AsO₃ ⇌ H₂AsO₃⁻ + H⁺ | ~9.2 |

| H₂AsO₃⁻ ⇌ HAsO₃²⁻ + H⁺ | ~12.1 |

| HAsO₃²⁻ ⇌ AsO₃³⁻ + H⁺ | ~13.4 |

Source: geoscienceworld.orgoregonstate.edu

These equilibrium constants are used in geochemical modeling software to construct Eh-pH (Pourbaix) diagrams. oregonstate.edu These diagrams illustrate the stability fields of different aqueous arsenic species (e.g., H₃AsO₃, H₂AsO₃⁻, H₃AsO₄, H₂AsO₄⁻) as a function of pH and redox potential. oregonstate.edu Such models are indispensable tools for predicting the environmental behavior of arsenic and for designing remediation strategies for contaminated sites. escholarship.org

Predictive Computational Models for Reactivity and Transformations

Computational chemistry provides powerful tools for predicting the reactivity and transformation pathways of this compound (As(OH)₃). These models, ranging from quantum mechanical methods to classical molecular dynamics, offer molecular-level insights that are often inaccessible through experimental techniques alone. They are instrumental in understanding reaction mechanisms, predicting reaction energetics, and elucidating the interactions of arsenous acid with other molecules and surfaces.

Quantum Mechanical Approaches

Density Functional Theory (DFT) is a predominant quantum mechanical method used to investigate the electronic structure and reactivity of arsenous acid. DFT calculations can accurately predict geometric parameters, reaction energies, and activation barriers for various transformations.

One area of significant research is the reaction of arsenous acid with sulfur-containing compounds, which is crucial for understanding its biological interactions and detoxification pathways. odu.edu Quantum-mechanical calculations at the B3LYP/6-311++G(d,p) level, using a polarizable continuum model (CPCM) to simulate water, have been employed to study the chelation of As(III) by functional groups like thiols and carboxylic acids. mdpi.com These studies reveal that the complexation by a thiol group is energetically more favorable than by a carboxylic group. mdpi.com

| Reactants | Method | Finding | Energetic Advantage (ΔE) | Source |

| CH₃CH₂SH + As(OH)₃ | B3LYP/6-311++G(d,p) with CPCM | Exergonic chelation reaction | -4.60 kcal/mol | mdpi.com |

| Carboxylic Acid + As(OH)₃ | B3LYP/6-311++G(d,p) with CPCM | Exergonic chelation reaction | -2.15 kcal/mol | mdpi.com |

This table presents the calculated energetic advantages for the chelation of arsenous acid by thiol and carboxylic groups, indicating a stronger interaction with the thiol group.

Further advanced DFT models, combined with techniques like the solvent-assisted proton exchange (SAPE) model, have been used to explore the mechanisms of arsenous acid reduction by thiols and its interaction with selenium compounds. odu.edu For instance, the nucleophilic attack of selenide (B1212193) on a thiol-arsenic complex, (RS)₂AsOH, was identified as the most probable pathway for the formation of an As-Se bond. odu.edu Such models are critical for developing strategies to counteract arsenic toxicity. odu.edu

Computational studies have also been applied to understand the reactivity of complex drugs containing arsenous acid, such as arsenoplatins. For the arsenoplatin complex AP-1, computational models predict that its reaction with biological targets proceeds through the direct substitution of its chloride ligand, as the initial aquation step is energetically unfavorable, with a calculated reaction free energy of 19.2 kcal/mol. acs.org

Molecular Dynamics Simulations

Classical molecular dynamics (MD) simulations are a powerful tool for studying the behavior of arsenous acid in complex environments, such as in aqueous solutions and at interfaces. These simulations model the interactions between arsenous acid and its surroundings over time, providing insights into processes like adsorption.

The adsorption of arsenous acid onto mineral surfaces, such as magnetite (Fe₃O₄), is a critical process in controlling its environmental mobility. acs.org MD simulations have been used to elucidate the molecular-level mechanism of As(OH)₃ adsorption from water onto a magnetite (311) surface. researchgate.netacs.org These simulations revealed that the adsorption is primarily governed by two key interactions:

Interaction between the iron atoms of magnetite and the oxygen atoms of arsenous acid (Fe(M)–O(AA)). acs.org

Hydrogen bonding between the oxygen atoms of magnetite and the hydrogen atoms of arsenous acid's hydroxyl groups (O(M)–H(AA)). acs.org

The O(M)–H(AA) distance was found to be within the range of a strong hydrogen bond, indicating this is a dominant interaction. acs.org The simulation data for adsorption at varying concentrations were found to fit well with the Freundlich isotherm model. acs.org

| System | Simulation Method | Key Finding | Dominant Interactions | Source |

| As(OH)₃ on Magnetite (311) Surface in Water | Classical Molecular Dynamics | Adsorption mechanism elucidated; data fits Freundlich isotherm. | 1. Fe(magnetite)–O(arsenous acid) 2. O(magnetite)–H(arsenous acid) (strong hydrogen bond) | researchgate.netacs.org |

This table summarizes the findings from molecular dynamics simulations on the adsorption of arsenous acid onto a magnetite surface, highlighting the primary interaction forces.

These predictive models are essential for designing more effective adsorbent materials for water purification and for understanding the fate and transport of arsenic in the environment. acs.orgresearchgate.net

Applications and Advanced Materials Chemistry Involving Arsonous Acid

Role in Precursor Chemistry for Inorganic and Organic Arsenic Compounds

Arsonous acid (H₃AsO₃), which exists in aqueous solutions, serves as a significant precursor in the synthesis of a variety of inorganic and organic arsenic compounds. wikipedia.org Its chemical reactivity allows for the formation of different classes of compounds through reactions such as hydrolysis, salt formation, and alkylation.

The preparation of this compound itself involves the slow hydrolysis of arsenic trioxide in water. wikipedia.org In aqueous solutions, it can be converted to arsenite ions like [AsO(OH)₂]⁻, [AsO₂(OH)]²⁻, and [AsO₃]³⁻ upon the addition of a base. wikipedia.org The dominant species of arsenous acid in solution is dependent on the pH; at a pH below 9.5, the primary form is H₃AsO₃. industrialchemicals.gov.au

Inorganic Compounds: this compound is a key starting material for various inorganic arsenic compounds. It reacts with hydrohalic acids (hydrochloric, hydrobromic, and hydroiodic acid) to produce the corresponding arsenic trihalides: arsenic trichloride (B1173362) (AsCl₃), arsenic tribromide (AsBr₃), and arsenic triiodide (AsI₃). wikipedia.org Furthermore, it is a precursor to a range of arsenite salts. For instance, alkali-metal arsenites are known for their solubility in water, while alkaline-earth arsenites are slightly soluble, and heavy-metal arsenites are generally insoluble. nih.gov An example of an insoluble arsenite is Scheele's green (cupric arsenite). nih.gov

Organic Compounds: In organoarsenic chemistry, this compound is a crucial building block. A historically significant transformation is the Meyer reaction, where this compound reacts with methyl iodide in the presence of a base to yield methylarsonic acid. wikipedia.org This reaction demonstrates the alkylation at the arsenic atom, where the oxidation state of arsenic increases from +3 to +5. wikipedia.org

This compound and its derivatives are also used to synthesize various esters. Primary alkenyl esters of this compound can be synthesized by heating a mixture of arsenic(III) oxide (which forms this compound in the presence of water) and an alkenol. tandfonline.com Another synthetic route involves the direct reaction of arsenic trichloride with an alkenol in the presence of a base like dry ammonia. tandfonline.com Additionally, tris(trimethylsilyl)arsenite, an ester of this compound, is synthesized from the reaction of this compound with chlorotrimethylsilane (B32843) and serves as a precursor for other arsenic-containing complexes. ontosight.ai However, the hydrolytic instability of the arsenic-oxygen-carbon bond means these esters are not stable in aqueous media. nih.gov

Phenylarsonic acids can be prepared through reactions involving sodium arsenite, which is formed from arsenious acid and a base. wikipedia.org This highlights the role of this compound as a foundational reagent in creating more complex organoarsenic structures. wikipedia.orgwikipedia.org

Chemical Cross-linking and Protein Modification Studies

This compound derivatives have emerged as valuable reagents in the field of proteomics for the chemical cross-linking and modification of proteins. nih.govacs.org This technique provides insights into protein tertiary structures, protein-protein interactions, and folding pathways. nih.govosu.edu

The fundamental principle lies in the high affinity of trivalent arsenicals for sulfhydryl groups (-SH) present in cysteine residues. acs.org When two cysteine residues are in close spatial proximity within a protein's three-dimensional structure, an this compound derivative can form stable, covalent bonds with both, creating a bridge or "cross-link". nih.govcreative-proteomics.com

A notable example of an this compound derivative used for this purpose is melarsen (B1215594) oxide (MEL). nih.govacs.org Studies have demonstrated its successful application in the selective modification of peptides and proteins containing bis-cysteinyl residues. nih.gov The key advantages of using MEL and similar trivalent arsenicals include:

Specificity: They selectively target and cross-link two closely spaced thiol groups, providing detailed information about the protein's tertiary structure. nih.gov

Stability: The resulting cross-linked structures are stable. nih.gov For example, a derivative of bovine pancreatic trypsin inhibitor (BPTI) cross-linked with MEL was found to be resistant to proteolysis, indicating a rigid structure similar to the native protein. nih.gov

Reaction Conditions: The modification is fast and specific, forming stable structures without significant side reactions, even when a high molar excess of the reagent is used. nih.gov

Analytical Compatibility: The modified proteins are suitable for direct analysis by mass spectrometry, which can determine the stoichiometry and identify the specific sites of modification. nih.govacs.org

This approach of using trivalent arsenicals to bridge disulfide bonds offers a method to expand the functional and structural diversity of proteins beyond what is naturally available in the proteome. mpg.de The entropy-driven affinity of these organic arsenicals for dithiols in close proximity allows for specific modification at disulfide bridges. mpg.de This methodology is applicable for studying both soluble and membrane proteins and for investigating protein-folding reactions. nih.gov

Materials Science Applications (e.g., Dopants, Catalyst Precursors)

Arsenic compounds, including derivatives of this compound, play a role in materials science, particularly as dopants in the semiconductor industry. nih.govwikipedia.org Doping is the process of intentionally introducing impurities into a material to alter its electrical, optical, or magnetic properties. numberanalytics.com

Arsenic is a common n-type dopant for semiconductors like silicon and germanium. nih.govwikipedia.org The introduction of arsenic atoms into the crystal lattice of these materials is essential for controlling their electronic properties, which is fundamental for manufacturing electronic devices like transistors. nih.gov

A specific application involving an this compound-related compound is the monolayer doping (MLD) of germanium. nih.gov A chemical route has been developed where arsanilic acid, an organic derivative of arsenic acid that can be synthesized from arsenious acid, is covalently bound to a chlorine-terminated germanium surface. wikipedia.orgnih.gov This MLD process allows for the delivery of high concentrations of arsenic dopants into the germanium, achieving active carrier concentrations that are comparable to those obtained through ion implantation, the current industry standard. nih.gov This method is considered a non-destructive alternative suitable for sub-10 nm structures. nih.gov

In addition to its role in doping, arsenic compounds have been investigated as catalyst precursors. For instance, arsenic trifluoride (AsF₃) can act as a fluorinating reagent and a catalyst. energysecurity.gov.uk Arsenic pentafluoride (AsF₅) is used as a doping agent in electroconductive polymers. energysecurity.gov.uk The oxidation of arsenous acid itself has been studied in the presence of catalysts, indicating its potential involvement in catalytic systems. researchgate.net

Development of Adsorbent Materials for Arsenic Remediation

The development of effective adsorbent materials is crucial for the remediation of arsenic, particularly the removal of arsenous acid (As(III)) from contaminated water, as it is more mobile and toxic than its oxidized form, arsenic acid (As(V)). msu.ru A variety of materials are being investigated and developed to selectively adsorb and remove arsenic species from water.

Iron-Based Adsorbents: Iron-based adsorbents are widely studied due to their high efficiency and affinity for arsenic species. mdpi.com Materials like granular ferric hydroxide (B78521) (GFH) are used commercially. mdpi.com Research has also focused on developing adsorbents from waste materials, such as acid mine drainage sludge, which is rich in iron and aluminum. mdpi.com One such material, MIRESORBTM, has shown a higher maximum adsorption capacity for As(V) compared to commercial GFH. mdpi.com Binary iron-manganese oxy-hydroxides have also been developed as low-cost, effective adsorbents. europa.eu

Biosorbents: Biomass-derived adsorbents, or biosorbents, offer a promising and environmentally friendly approach. nih.gov Some biosorbents are specifically designed to target As(III). One such approach involves using biomass where disulfide bridges are reduced to sulfhydryl groups. msu.ru These sulfhydryl groups have a strong affinity for As(III), leading to its specific adsorption. msu.ru X-ray absorption near-edge structure (XANES) analyses have confirmed that arsenic is adsorbed in its trivalent state on such materials. msu.ru A notable characteristic of this type of biosorbent is that its uptake of As(III) increases at lower pH, which is contrary to the behavior observed with inorganic sorbents. msu.ru

Graphene-Based Materials: Nanotechnology-based strategies, particularly those using graphene-based materials, are being explored for arsenic remediation. frontiersin.org These materials offer high surface areas and can be functionalized to enhance arsenic adsorption. For example, magnetic reduced graphene oxide (M-RGO) has been used in a Fenton-like system to degrade organic arsenic compounds and adsorb the resulting inorganic arsenic species. frontiersin.org Other systems, like manganese-aluminum-iron RGO hybrids, have been shown to effectively remove both As(III) and As(V) through electrosorption and reduction processes. frontiersin.org

These adsorbent materials work through mechanisms like surface complexation and electrostatic attraction to remove arsenic from water, contributing to safer drinking water and environmental protection. europa.eunih.govfrontiersin.org

Q & A

Q. What are the recommended methods for synthesizing arsonous acid (H₃AsO₃) in a laboratory setting?

this compound is typically synthesized via the controlled reduction of arsenic trioxide (As₂O₃) or arsenic acid (H₃AsO₄) in acidic media. A validated protocol involves dissolving arsenic trioxide in hydrochloric acid (HCl) and reducing it with sulfur dioxide (SO₂) under inert conditions . Key considerations include maintaining stoichiometric control to avoid over-reduction to arsine (AsH₃) and ensuring proper ventilation due to the toxicity of arsenic vapors .

Q. How can the acid-base properties of this compound be experimentally characterized?

this compound is a weak acid with three dissociable protons. Titration with standardized NaOH, coupled with pH monitoring, can determine its dissociation constants (pKa₁, pKa₂, pKa₃). Use a glass electrode calibrated with buffer solutions (pH 4.0, 7.0, 10.0) for accuracy. For safety, conduct titrations in a fume hood with PPE, as arsenic compounds are hazardous .

Q. What safety protocols are critical when handling this compound in research?

- Containment : Use glove boxes or fume hoods to prevent inhalation/contact.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Neutralize residues with calcium hydroxide before disposal to immobilize arsenic .

- Emergency response : Immediate flushing with water for skin/eye contact and use of chelating agents (e.g., dimercaprol) for arsenic poisoning .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability data for this compound derivatives?

Contradictions in stability studies (e.g., hydrolysis rates of arsonous dichlorides) often arise from variations in solvent polarity, temperature, or trace impurities. To address this:

- Systematic replication : Reproduce experiments under controlled conditions (e.g., anhydrous vs. aqueous environments).

- Analytical validation : Use NMR spectroscopy to track hydrolysis intermediates and HPLC-MS to identify degradation byproducts .

- Cross-reference literature : Compare findings with prior studies on analogous organoarsenic compounds (e.g., phenylarsonous dichloride) .

Q. What advanced techniques are suitable for probing the redox behavior of this compound in environmental systems?

- Cyclic voltammetry : Measure oxidation/reduction potentials to map redox pathways (e.g., As(III) → As(V) conversion).

- X-ray absorption spectroscopy (XAS) : Characterize arsenic speciation in soil or water samples.

- Isotopic labeling : Use ⁷³As tracers to study adsorption/desorption kinetics in geochemical matrices .

Q. How can computational models enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) simulations can predict:

- Reaction mechanisms : Energetic pathways for As-O bond cleavage or nucleophilic substitution.

- Solvent effects : Polarizable continuum models (PCM) to simulate aqueous vs. organic media.

- Ligand interactions : Binding affinities with biomolecules (e.g., glutathione) to assess toxicity .

Key Challenges in this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.